N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide
Overview
Description
N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide , also known by its chemical formula C₁₀H₁₀BrN₂O₄ , is a synthetic organic compound. It falls within the class of acetamides and exhibits interesting pharmacological properties. The compound’s structure combines aromatic and aliphatic moieties, making it a fascinating subject for study.
Synthesis Analysis
The synthesis of this compound involves several steps, including bromination, nitration, and acetylation. Researchers have reported various synthetic routes, with modifications to optimize yields and purity. Notably, the bromination of aniline derivatives followed by nitration and subsequent acetylation leads to the formation of the target compound.
Molecular Structure Analysis
The molecular structure of N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide reveals the following key features:
- A nitro group (NO₂) at position 5 of the phenyl ring.
- A bromo group (Br) attached to the phenyl ring.
- An acetyl group (CH₃CO) linked to the nitrogen atom.
- A propenyl (allyl) group (CH₂=CH-CH₃) adjacent to the nitrogen atom.
Chemical Reactions Analysis
- Hydrolysis : The compound can undergo hydrolysis in aqueous or acidic conditions, leading to the cleavage of the acetyl group and the formation of the corresponding carboxylic acid.
- Reduction : Reduction of the nitro group can yield an amino compound.
- Substitution Reactions : The bromine atom can participate in substitution reactions, such as nucleophilic aromatic substitution.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a temperature around 150°C .
- Solubility : It is moderately soluble in organic solvents like acetone and dichloromethane.
- Color : The compound appears as a yellow crystalline solid .
- Stability : It is stable under ambient conditions but may degrade upon exposure to strong acids or bases.
Safety And Hazards
- Toxicity : Limited toxicity data are available, but caution should be exercised during handling.
- Irritant : The compound may be a skin and eye irritant.
- Environmental Impact : Proper disposal methods are crucial to prevent environmental contamination.
Future Directions
Researchers should explore the compound’s biological activities, potential therapeutic applications, and structure-activity relationships. Additionally, investigations into its interactions with cellular targets and pharmacokinetics are essential for its development as a drug candidate.
properties
IUPAC Name |
N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-enyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-8(2)7-14(9(3)16)12-6-10(15(17)18)4-5-11(12)13/h4-6H,1,7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWYFCULLRBLCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN(C1=C(C=CC(=C1)[N+](=O)[O-])Br)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620821 | |
Record name | N-(2-Bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide | |
CAS RN |
453562-67-9 | |
Record name | N-(2-Bromo-5-nitrophenyl)-N-(2-methylprop-2-en-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.